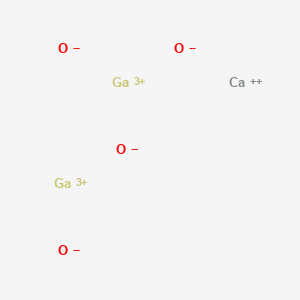![molecular formula C17H24O12 B576856 (3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione CAS No. 10563-95-8](/img/structure/B576856.png)
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione is a β-D-glucopyranoside compound derived from the plant Piptocalyx moorei. It is known for its unique chemical structure and reactivity, making it a subject of interest in various scientific fields. This compound is cleaved by hot dilute acid to produce glucose and an aglucone, which can further convert into a furan keto acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione can be synthesized through the glycosylation of glucose with the appropriate aglucone. The reaction typically involves the use of a glycosyl donor and an acceptor under acidic or basic conditions. The specific reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of piptoside involves large-scale glycosylation processes. These processes are optimized for high yield and purity, often using advanced techniques such as solid-phase synthesis and automated reactors. The use of protective groups and specific catalysts can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione undergoes several types of chemical reactions, including:
Hydrolysis: Cleavage by hot dilute acid to produce glucose and aglucone.
Oxidation: Oxidative chain fission with alkaline hydrogen peroxide to yield butyrolactone-4,4-dicarboxylic acid.
Base-Induced Rearrangement: With sodium methoxide, the aglucone residue rearranges to form isomeric dilactone esters.
Common Reagents and Conditions
Acidic Conditions: Hot dilute acid for hydrolysis.
Basic Conditions: Sodium methoxide and aqueous sodium hydroxide for rearrangement and fission reactions.
Oxidative Conditions: Alkaline hydrogen peroxide for oxidative chain fission.
Major Products
Glucose: Produced from hydrolysis.
Aglucone: Further converted into furan keto acid.
Isomeric Dilactone Esters: Formed from base-induced rearrangement.
Butyrolactone-4,4-dicarboxylic Acid: Result of oxidative chain fission.
Aplicaciones Científicas De Investigación
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione has various applications in scientific research, including:
Chemistry: Studied for its unique reactivity and structural properties.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of complex organic molecules and as a model compound for studying glycosides
Mecanismo De Acción
The mechanism of action of piptoside involves its interaction with specific molecular targets. The aglucone part of piptoside can undergo various chemical transformations, influencing its biological activity. The molecular pathways involved include glycosylation and subsequent hydrolysis, which can affect cellular processes and metabolic pathways .
Comparación Con Compuestos Similares
(3S,3'S,3aR,4'S,6S,6aS)-6a-hydroxy-3',4'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5'-oxolane]-2',5-dione can be compared with other glycosides such as:
Salicin: A β-D-glucopyranoside derived from willow bark, known for its anti-inflammatory properties.
Amygdalin: A cyanogenic glycoside found in seeds of fruits like apricots, known for its controversial use in cancer treatment.
Arbutin: A β-D-glucopyranoside found in bearberry, used in skin-lightening products.
This compound is unique due to its specific aglucone structure and reactivity, which distinguishes it from other glycosides .
Propiedades
Número CAS |
10563-95-8 |
|---|---|
Fórmula molecular |
C17H24O12 |
Peso molecular |
420.367 |
Nombre IUPAC |
(3S,3/'S,3aR,4/'S,6S,6aS)-6a-hydroxy-3/',4/'-dimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,5/'-oxolane]-2/',5-dione |
InChI |
InChI=1S/C17H24O12/c1-5-6(2)16(29-13(5)22)15(23)28-12-8(4-25-17(12,16)24)27-14-11(21)10(20)9(19)7(3-18)26-14/h5-12,14,18-21,24H,3-4H2,1-2H3/t5-,6-,7+,8-,9+,10-,11+,12+,14-,16+,17-/m0/s1 |
Clave InChI |
SWEUUIPGSUQSBW-FGONLMAYSA-N |
SMILES |
CC1C(C2(C(=O)OC3C2(OCC3OC4C(C(C(C(O4)CO)O)O)O)O)OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2R,4S,7S,8S,11R,12S,13S,15R,17S)-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5,19-dioxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-13-yl] acetate](/img/structure/B576775.png)
![(5R,8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B576776.png)












